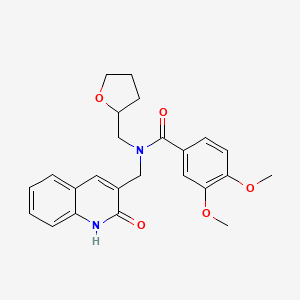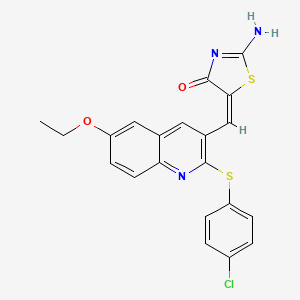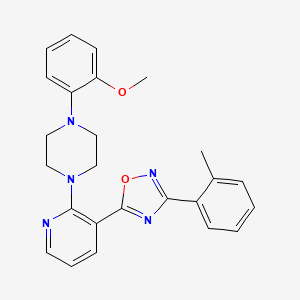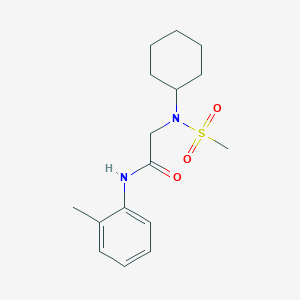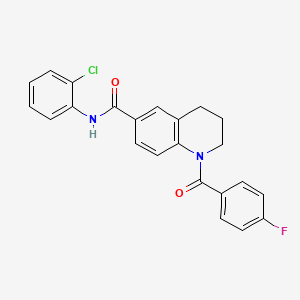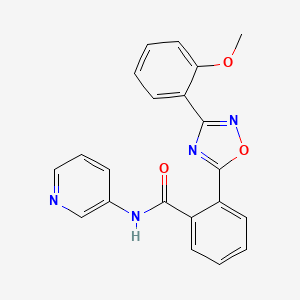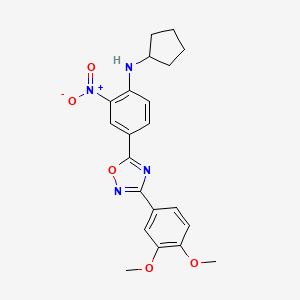
N-cyclopentyl-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a derivative of nitroaniline and oxadiazole, which are known to possess various biological activities.
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline is not fully understood. However, it is believed to inhibit the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. In inflammation research, this compound is believed to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. Additionally, this compound has shown antimicrobial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-cyclopentyl-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline in lab experiments include its high purity and yield, as well as its potential therapeutic applications in cancer, inflammation, and infectious diseases. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the research of N-cyclopentyl-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline. One direction is to further study its potential therapeutic applications in cancer, inflammation, and infectious diseases. Another direction is to optimize the synthesis method for higher yield and purity. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Métodos De Síntesis
The synthesis of N-cyclopentyl-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline involves the reaction of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with cyclopentylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 2-nitroaniline to obtain the final product. This synthesis method has been reported in the literature and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
N-cyclopentyl-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and infectious diseases. In cancer research, this compound has shown promising results as an inhibitor of protein kinase CK2, which is known to be overexpressed in many types of cancers. Inflammation research has also shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has shown antimicrobial activity against various bacterial strains.
Propiedades
IUPAC Name |
N-cyclopentyl-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5/c1-28-18-10-8-13(12-19(18)29-2)20-23-21(30-24-20)14-7-9-16(17(11-14)25(26)27)22-15-5-3-4-6-15/h7-12,15,22H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBZPQPYSRGTLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)NC4CCCC4)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

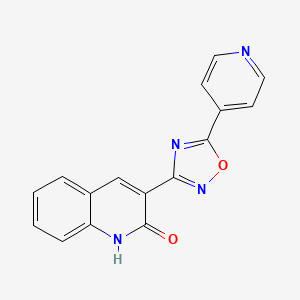
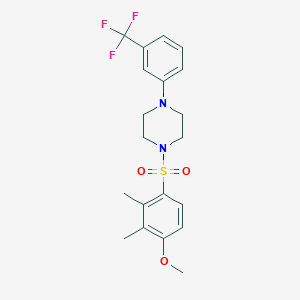
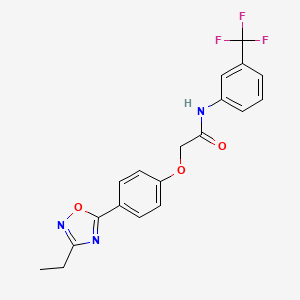
![N-(3,5-dimethylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703022.png)

